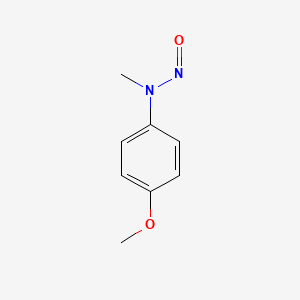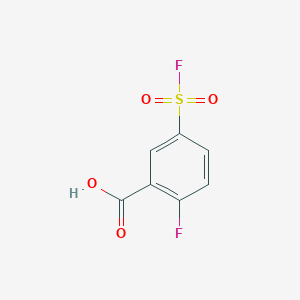![molecular formula C10H10O3 B6163205 rac-(1R,2S,6R,7S)-4-oxatricyclo[5.2.2.0,2,6]undec-8-ene-3,5-dione CAS No. 1620738-28-4](/img/new.no-structure.jpg)
rac-(1R,2S,6R,7S)-4-oxatricyclo[5.2.2.0,2,6]undec-8-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S,6R,7S)-4-oxatricyclo[5220,2,6]undec-8-ene-3,5-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,6R,7S)-4-oxatricyclo[5.2.2.0,2,6]undec-8-ene-3,5-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,6R,7S)-4-oxatricyclo[5.2.2.0,2,6]undec-8-ene-3,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
rac-(1R,2S,6R,7S)-4-oxatricyclo[5.2.2.0,2,6]undec-8-ene-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rac-(1R,2S,6R,7S)-4-oxatricyclo[5.2.2.0,2,6]undec-8-ene-3,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, modulation of signaling pathways, and alterations in gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
rac-(1R,2S,6R,7S)-4-oxatricyclo[5.2.2.0,2,6]undec-8-ene-3,5-dione can be compared with other similar tricyclic compounds:
- rac-(1R,2S,6S,7S)-4-benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane-3,5-dione hydrochloride
- rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.2.0~2,6~]undecane hydrochloride
- rac-(1R,2S,6R,7R)-4-azatricyclo[5.2.2.0,2,6]undecane-3,5,8-trione
These compounds share similar structural features but differ in their functional groups and specific chemical properties, which can lead to variations in their reactivity and applications.
Properties
CAS No. |
1620738-28-4 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




